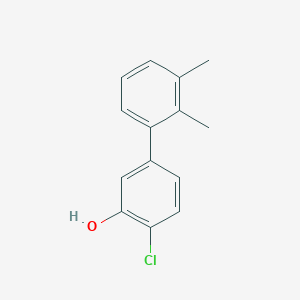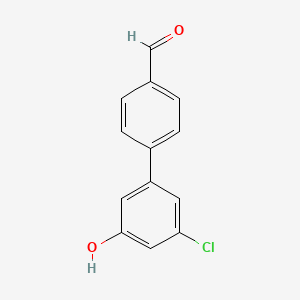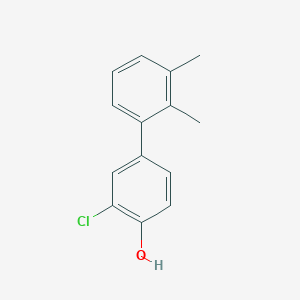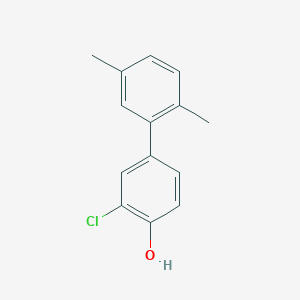
2-Chloro-5-(2,3-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%), also known as 5-chloro-2-(2,3-dimethylphenyl)phenol, is a phenolic compound belonging to the class of aromatic compounds. It is an important intermediate in the synthesis of many organic compounds, and has been used in a variety of scientific research applications.
Mecanismo De Acción
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is an intermediate in the synthesis of many organic compounds. It acts as a catalyst in the reaction of 2-chloro-5-hydroxytoluene and 2,3-dimethylphenol, and facilitates the formation of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is not known to have any biochemical or physiological effects in humans. It is not toxic and is not known to be an irritant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) is an ideal intermediate for the synthesis of a variety of organic compounds. It is relatively easy to synthesize, and the reaction conditions are mild. It is also relatively inexpensive, making it an attractive option for laboratory experiments. However, it is not suitable for the synthesis of compounds that require high temperatures or pressures, as it is not stable at high temperatures or pressures.
Direcciones Futuras
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) has a wide range of potential applications in the synthesis of organic compounds. Possible future directions include the use of 2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) in the synthesis of pharmaceuticals, pesticides, fragrances, and other organic compounds. It could also be used in the synthesis of polymers, dyes, and other materials. Additionally, it could be used in the synthesis of compounds with enhanced biological activity, such as antibiotics and antifungals. Finally, it could be used in the synthesis of compounds with improved solubility, such as surfactants and emulsifiers.
Métodos De Síntesis
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) can be synthesized from the reaction of 2-chloro-5-hydroxytoluene and 2,3-dimethylphenol in the presence of a strong acid catalyst. The reaction takes place at a temperature of 80-90°C and a pressure of 1.3-1.4 MPa for a period of 12-15 hours. The reaction products are then separated by distillation and crystallization to obtain 2-chloro-5-(2,3-dimethylphenyl)phenol (95%).
Aplicaciones Científicas De Investigación
2-Chloro-5-(2,3-dimethylphenyl)phenol (95%) has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and fragrances. It has also been used in the synthesis of a variety of organic compounds, such as 2-chloro-5-nitrobenzaldehyde, 2-chloro-5-methylbenzaldehyde, and 2-chloro-5-methylbenzoic acid.
Propiedades
IUPAC Name |
2-chloro-5-(2,3-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURPYTGFPCTQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685860 |
Source


|
| Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-97-2 |
Source


|
| Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














